beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol: is a complex organic compound with the molecular formula C16H30O It is characterized by a cyclopentene ring substituted with multiple methyl groups and a hexanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functionalization to introduce the hexanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentene ring and methyl groups contribute to the compound’s stability and hydrophobicity, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-hexanol
- 2,4-Dimethyl-6-(2,2,3-trimethyl-1-cyclopent-3-enyl)hexan-1-ol
Uniqueness
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is unique due to its specific arrangement of methyl groups and the presence of both a cyclopentene ring and a hexanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94200-28-9 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |
InChI |
InChI=1S/C16H30O/c1-12(10-13(2)11-17)6-8-15-9-7-14(3)16(15,4)5/h7,12-13,15,17H,6,8-11H2,1-5H3 |
InChI Key |
OEEATFVPGMIOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.